molecular formula C16H13ClN2O2 B1233276 2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid

2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid

Cat. No.: B1233276
M. Wt: 300.74 g/mol
InChI Key: IIYBXMWVSGZMSX-UOMISXDJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-(2-cinnamylidenehydrazinyl)benzoic acid is an organohalogen compound and a member of benzoic acids.

Scientific Research Applications

  • Hsp90 Inhibition and Antimicrobial Activities :

    • A derivative, (Z)-4-[2-(1-chloro-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid, has been prepared and shown to inhibit Hsp90, a protein implicated in cancer and other diseases (Wang Xiao-long, 2011).
    • Some novel pyridine derivatives, synthesized using a related compound, exhibited antimicrobial activities comparable to Streptomycin and Fusidic acid (Osama I. Abdel Salam et al., 2014).
  • Optical and Thermal Properties for Photonic Applications :

    • Arylhydrazones of β-diketones, including a related compound, were synthesized and studied for their solvatochromic, thermal, and photoluminescent properties, contributing to advances in photonics and materials science (Zhen Ma et al., 2012).
  • Structural Characterization in Drug Precursors :

    • Compounds similar to the one have been structurally characterized as precursors for synthesizing antituberculosis drug candidates (A. Richter et al., 2021).
  • Synthesis and Biological Activity of Derivatives :

    • Various derivatives of the chemical have been synthesized and tested for biological activities, such as antipsychotic and anticonvulsant agents, showcasing its utility in medicinal chemistry (H. Kaur et al., 2012).
  • Applications in Nonlinear Optics :

    • Hydrazine derivatives, including those structurally similar to the compound, have been investigated for their third-order nonlinear optical properties, which are significant for developing photonic devices (Vijayakumar Sadasivan Nair et al., 2022).

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C16H13ClN2O2/c17-15-9-8-13(11-14(15)16(20)21)19-18-10-4-7-12-5-2-1-3-6-12/h1-11,19H,(H,20,21)/b7-4+,18-10+

InChI Key

IIYBXMWVSGZMSX-UOMISXDJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC2=CC(=C(C=C2)Cl)C(=O)O

SMILES

C1=CC=C(C=C1)C=CC=NNC2=CC(=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid
Reactant of Route 3
2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid
Reactant of Route 5
2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid
Reactant of Route 6
2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.